(4-Nitropyridin-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitropyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXZAESUDRFBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307789 | |
| Record name | 4-Nitro-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-04-5 | |
| Record name | 4-Nitro-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 4 Nitropyridin 2 Yl Methanamine and Its Analogues
De Novo Synthetic Routes for (4-Nitropyridin-2-YL)methanamine
The de novo synthesis of this compound, a molecule characterized by a pyridine (B92270) ring substituted with a nitro group at the 4-position and a methanamine group at the 2-position, typically commences from simpler, commercially available pyridine derivatives. A common starting point is the nitration of pyridine N-oxide, which selectively yields 4-nitropyridine (B72724) N-oxide. researchgate.net This intermediate is pivotal for the subsequent introduction of the methanamine moiety.
One established pathway involves the conversion of 4-nitropyridine N-oxide to 4-nitropyridine, followed by functionalization at the 2-position. researchgate.net An alternative approach for a related analogue, (3-Methyl-4-nitropyridin-2-YL)methanamine, utilizes a Strecker reaction on a 2-formyl-3-methyl-4-nitropyridine precursor. This is followed by the reduction of the resulting α-aminonitrile to the desired aminomethyl group. evitachem.com
Multi-Step Conversions and Reaction Optimization
The synthesis of this compound and its derivatives is inherently a multi-step process that requires careful optimization of each reaction to ensure high yields and purity.
A representative multi-step synthesis can be illustrated by the preparation of 4-nitropyridine, a key precursor. This process begins with the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to form 4-nitropyridine N-oxide. researchgate.net The subsequent deoxygenation is often achieved using reagents like phosphorus trichloride (B1173362) (PCl₃). researchgate.net The optimization of this sequence has been explored using continuous flow methodology, which offers improved safety, higher throughput, and enhanced yield (83%) compared to traditional batch processes (57%). researchgate.net
For the introduction of the methanamine group, strategies often start from a related precursor like 2-methyl-4-nitropyridine. The synthesis might proceed through the following steps:
Halogenation: Radical bromination of the 2-methyl group to yield 2-(bromomethyl)-4-nitropyridine.
Amination: Nucleophilic substitution of the bromide with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the final product.
Reaction conditions, including solvent, temperature, and reaction time, must be meticulously controlled. For instance, in nucleophilic substitution reactions on nitropyridine rings, the choice of solvent can be critical. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that polar aprotic solvents can sometimes lead to an unexpected migration of the nitro group, a side reaction that must be minimized through optimization. clockss.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 4-Nitropyridine
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Starting Material | Pyridine N-oxide | Pyridine N-oxide | researchgate.net |
| Reagents | HNO₃, H₂SO₄; PCl₃ | HNO₃, H₂SO₄; PCl₃ | researchgate.net |
| Overall Yield | 57% | 83% | researchgate.net |
| Safety | Potential for thermal runaway | Enhanced heat transfer, minimal accumulation of energetic intermediates | researchgate.net |
| Throughput | Lower | 0.716 kg/day | researchgate.net |
Isolation and Purification Techniques for Synthetic Intermediates
Crystallization is a preferred method for purifying solid intermediates and final products. google.comorgsyn.org The crude material is dissolved in a minimal amount of a hot solvent or a solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and is often determined empirically. For instance, ethyl acetate (B1210297) is mentioned as a suitable crystallization solvent for N-(4-chloro-3-nitropyridine-2-yl) cyclopropane (B1198618) carboxamide. google.com
Chromatographic techniques, such as column chromatography, are indispensable for separating complex mixtures or purifying non-crystalline materials. The reaction progress itself is often monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal point for termination and purification. orgsyn.org In more advanced setups, such as continuous flow systems, purification can be integrated into the process using immobilized scavengers or catch-and-release resins, which simplifies the isolation of the desired product. syrris.jp
Advanced Synthetic Strategies for Functionalized this compound Derivatives
The development of advanced synthetic strategies allows for the creation of diverse libraries of functionalized this compound derivatives, enabling exploration of their chemical properties. These strategies focus on regioselective modifications of the pyridine core and alterations to the methanamine side chain.
Regioselective Functionalization of the Pyridine Ring
Achieving regioselective functionalization of the pyridine ring is a significant challenge in synthetic chemistry. The strong electron-withdrawing nature of the nitro group in 4-nitropyridine derivatives profoundly influences the ring's reactivity. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), primarily at positions ortho and para to the nitro group.
Several strategies have been developed to control the position of new functional groups:
Nitro-Group Directed Functionalization: The nitro group can direct nucleophiles to attack specific positions. For example, in nitropyridones, the nitro group activates the scaffold for nucleophilic attack at the vicinal position. nih.gov
Blocking Groups: A temporary blocking group can be installed to direct a reaction to a specific, otherwise less reactive, site. A maleate-derived blocking group has been used to achieve exquisite control in the Minisci-type alkylation at the C-4 position of pyridines. nih.gov
C-H Functionalization via Zincke Intermediates: An alternative to direct functionalization involves the use of Zincke imine intermediates. These are generated from the corresponding Zincke salt and can be regioselectively functionalized with electrophiles at the C3-position under mild conditions before being converted back to the pyridine ring system. nih.gov
Table 2: Strategies for Regioselective Functionalization of Pyridine Rings
| Strategy | Target Position | Key Principle | Reference |
| Minisci Reaction with Blocking Group | C-4 | A temporary group at the nitrogen directs radical alkylation to the C-4 position. | nih.gov |
| Zincke Imine Intermediates | C-3 | Ring-opened imine intermediate undergoes selective electrophilic attack, followed by ring-closing. | nih.gov |
| Nitro-Promoted cine-Substitution | Varies | A nucleophile attacks a position adjacent to a leaving group, with subsequent elimination and rearomatization. The nitro group activates this process. | nih.gov |
Modifications at the Methanamine Moiety
The methanamine group (—CH₂NH₂) is a versatile handle for further chemical modifications. The primary amine can act as a nucleophile, allowing for a wide range of transformations to build molecular complexity.
Common modifications include:
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.
Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides.
Cyclization Reactions: The methanamine group can participate in cyclization reactions to form new heterocyclic rings. For example, reaction of a (pyridin-2-yl)methanamine derivative with thiophosgene (B130339) can initiate the formation of an imidazo[1,5-a]pyridine (B1214698) ring system. lew.ro
These modifications allow for the synthesis of a vast array of derivatives with tailored properties. The development of two-step methods from N-methoxyamides has also been reported as a strategy for creating multi-substituted amines, highlighting the ongoing innovation in this area. nih.gov
Green Chemistry Principles in Synthesis of Pyridin-2-Ylmethanamines
The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to reduce environmental impact and improve safety. researchgate.net Key approaches include:
Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a primary goal. The use of non-toxic, earth-abundant metal catalysts, like iron, is preferred over precious metal catalysts. rsc.orgbiosynce.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. evitachem.comnih.gov This technique is recognized as a tool in green chemistry. nih.gov
Continuous Flow Synthesis: As mentioned earlier, flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. researchgate.netsyrris.jp The precise control over reaction parameters minimizes byproduct formation and energy consumption. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Solvent- and halide-free reactions, such as the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, are excellent examples of atom-economical processes. rsc.org
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.
Chemical Reactivity and Mechanistic Investigations of 4 Nitropyridin 2 Yl Methanamine
Reaction Pathways Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom of (4-Nitropyridin-2-YL)methanamine renders it basic and susceptible to electrophilic attack. However, the electron-withdrawing nature of the nitro group at the 4-position significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself. researchgate.net Despite this deactivation, the pyridine nitrogen can still participate in several important reactions.
Protonation of the pyridine nitrogen to form the corresponding pyridinium (B92312) salt is a fundamental reaction that occurs readily in the presence of acids. This protonation further deactivates the pyridine ring towards electrophilic aromatic substitution but can facilitate certain nucleophilic substitution reactions.
N-oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. chemicalbook.com The resulting N-oxide, this compound N-oxide, exhibits altered reactivity. The N-oxide group is a strong activating group for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. It can also direct electrophilic attack to the 4-position, although the pre-existing nitro group already fulfills this role. Deoxygenation of the N-oxide back to the parent pyridine can be accomplished using reducing agents like phosphorus trichloride (B1173362) (PCl3). researchgate.net
Alkylation and acylation of the pyridine nitrogen can also occur, though less readily than in more electron-rich pyridines. Strong alkylating agents like methyl iodide or benzyl (B1604629) bromide can introduce an alkyl group onto the nitrogen, forming a quaternary pyridinium salt. Similarly, acylation with acyl halides or anhydrides can lead to the formation of N-acylpyridinium species, which are often highly reactive intermediates. researchgate.net
Reactivity at the Nitro Group: Reduction and Derivatization Strategies
The nitro group is the most readily transformed functional group in this compound, primarily through reduction. The electron-deficient nature of the pyridine ring, enhanced by the nitro group itself, makes this group susceptible to a variety of reducing agents. The reduction can be controlled to yield different products, with the primary amine being the most common outcome.
Reduction to an Amino Group:
The complete reduction of the nitro group to a primary amino group is a key transformation, yielding 2-(aminomethyl)pyridine-4-amine. This diamine is a valuable precursor for the synthesis of various heterocyclic systems and other functionalized molecules. A range of reducing systems can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups and the desired reaction conditions.
| Reducing Agent/System | Conditions | Product | Notes |
| Catalytic Hydrogenation | |||
| H₂/Pd/C | Typically 1-4 atm H₂, room temp. to 50°C, in solvents like EtOH, MeOH, or EtOAc | 2-(aminomethyl)pyridine-4-amine | A widely used and efficient method. Care must be taken to avoid over-reduction of the pyridine ring under harsh conditions. organic-chemistry.org |
| H₂/Raney Ni | Similar to Pd/C, often at slightly higher pressures and temperatures | 2-(aminomethyl)pyridine-4-amine | An alternative to Pd/C, sometimes showing different selectivity. |
| Metal/Acid Systems | |||
| Fe/HCl or Fe/NH₄Cl | Refluxing in aqueous or alcoholic solvents | 2-(aminomethyl)pyridine-4-amine | A classical and cost-effective method. |
| SnCl₂·2H₂O/HCl | Often used in concentrated HCl at room temperature or with gentle heating | 2-(aminomethyl)pyridine-4-amine | A mild and effective method, often used for sensitive substrates. |
| Zn/CH₃COOH | Room temperature in acetic acid | 2-(aminomethyl)pyridine-4-amine | A mild reducing system. |
| Other Reducing Agents | |||
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | 2-(aminomethyl)pyridine-4-amine | A useful reagent for selective reductions in the presence of other reducible groups. |
This table presents common reduction methods for aromatic nitro groups and is expected to be applicable to this compound based on the reactivity of analogous compounds.
Partial reduction of the nitro group to intermediate oxidation states, such as the nitroso or hydroxylamino derivatives, is also possible under carefully controlled conditions, though less commonly reported for this specific substrate.
Transformations at the Aminomethyl Substituent
The primary amine of the aminomethyl group is a key site of nucleophilic reactivity, allowing for a wide range of derivatization reactions.
Nucleophilic Reactivity of the Primary Amine
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This reactivity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
N-Alkylation and N-Arylation: The primary amine can be alkylated using alkyl halides or other alkylating agents. Due to the potential for over-alkylation, the reaction often yields a mixture of the mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach. N-arylation can be achieved through nucleophilic aromatic substitution on an activated aryl halide or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: The aminomethyl group reacts readily with acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functional moieties. For instance, reaction with acetyl chloride would yield N-((4-nitropyridin-2-yl)methyl)acetamide.
Formation of Imines (Schiff Bases): Condensation of the primary amine with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. These imines can be further reduced to secondary amines or used as intermediates in other transformations.
Reactions with Other Electrophiles: The nucleophilic amine can also react with a variety of other electrophiles, including isocyanates to form ureas, isothiocyanates to form thioureas, and sulfonyl chlorides to form sulfonamides.
Electrophilic Transformations and Salt Formation
While the primary amine is predominantly nucleophilic, under certain conditions, it can undergo electrophilic transformations, although this is less common. More significantly, the basic nature of the aminomethyl group allows for straightforward salt formation.
Salt Formation: As a base, the aminomethyl group readily reacts with a variety of inorganic and organic acids to form the corresponding ammonium (B1175870) salts. For example, treatment with hydrochloric acid would yield (4-nitropyridin-2-yl)methanaminium chloride. rsc.org These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The presence of both a nucleophilic aminomethyl group and an electrophilically activated pyridine ring provides the opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. While specific cycloaddition reactions involving this compound are not extensively documented, the general reactivity patterns of related compounds suggest several possibilities.
One potential pathway involves the initial derivatization of the aminomethyl group to introduce a suitable dienophile or diene, followed by an intramolecular Diels-Alder reaction. For example, acylation of the amine with a dienophilic acyl chloride could set the stage for a subsequent intramolecular [4+2] cycloaddition with the pyridine ring acting as the diene, although the electron-deficient nature of the nitropyridine ring would likely require thermal or Lewis acid catalysis.
More commonly, fused heterocycles are constructed through condensation reactions. For instance, reaction of the reduced form of the title compound, 2-(aminomethyl)pyridine-4-amine, with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or imidazole (B134444) rings. bohrium.com
A study on the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes has demonstrated a method to access imidazo[1,5-a]pyridines. researchgate.net Although the title compound was not explicitly used, this methodology highlights a potential route for its conversion into fused heterocyclic systems after suitable functional group manipulation.
Kinetic and Thermodynamic Parameters of Key Reactions
The rates of nucleophilic attack on the pyridine ring are expected to be significantly enhanced by the 4-nitro group due to its strong electron-withdrawing nature, which stabilizes the negatively charged Meisenheimer-type intermediates. Conversely, the rate of electrophilic attack on the pyridine ring would be substantially decreased.
For the reduction of the nitro group, the reaction kinetics are dependent on the specific reducing agent and conditions employed. Catalytic hydrogenations are typically pseudo-first-order with respect to the substrate, with the rate being influenced by factors such as catalyst loading, hydrogen pressure, and temperature. utwente.nl
The basicity of the pyridine nitrogen and the aminomethyl group can be quantified by their pKa values. While the exact values for this compound are not reported, they can be estimated based on data for similar compounds. The pKa of the pyridinium ion is expected to be significantly lower than that of pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing nitro group. The pKa of the aminomethyl group is expected to be similar to that of other primary benzylic amines.
Theoretical calculations, such as Density Functional Theory (DFT), could be employed to estimate thermodynamic parameters like heats of formation and reaction enthalpies, as has been done for other nitropyridine derivatives. researchgate.net Such calculations could provide valuable insights into the relative stabilities of reactants, intermediates, and products, thereby helping to predict reaction outcomes.
Computational and Theoretical Chemistry of 4 Nitropyridin 2 Yl Methanamine
Electronic Structure and Molecular Conformation Analysis
The electronic structure and preferred three-dimensional shape of (4-Nitropyridin-2-YL)methanamine are fundamental to understanding its properties and reactivity. Computational chemistry provides powerful tools to investigate these aspects at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a workhorse method in computational chemistry for determining the electronic structure and, consequently, the optimized geometry of molecules. For this compound, DFT calculations would be employed to locate the ground state geometry, which corresponds to the most stable arrangement of its atoms in space.
This process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electron distribution and interactions within the molecule. The calculation would yield key geometric parameters. While specific values for this compound are not available, a hypothetical output table would look like this:
| Parameter | Predicted Value |
| C2-C3 Bond Length (Å) | Data not available |
| C4-N(nitro) Bond Length (Å) | Data not available |
| C2-C(methanamine) Bond Length (Å) | Data not available |
| C3-C4-C5 Bond Angle (°) | Data not available |
| O-N-O (nitro) Bond Angle (°) | Data not available |
| Dihedral Angle (Pyridine Ring) | Data not available |
| This table represents the type of data that would be generated from DFT calculations; the values are placeholders. |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nitro group would be expected to significantly lower the energy of the LUMO, making the molecule a potential electron acceptor. The aminomethyl group, being a weak electron donor, would influence the HOMO.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data not available | Likely localized on the aminomethyl and pyridine (B92270) ring |
| LUMO | Data not available | Likely localized on the nitro group and pyridine ring |
| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and electronic transitions |
| This table illustrates the expected output of a frontier orbital analysis; the values and descriptions are generalized. |
Theoretical Prediction of Chemical Reactivity and Selectivity
Computational methods can predict how and where a molecule is likely to react. This is invaluable for understanding reaction mechanisms and designing new synthetic pathways.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computed properties with its chemical reactivity. For a series of related nitropyridine derivatives, one could develop a QSRR model. Descriptors such as electrostatic potential on atoms, orbital energies (HOMO/LUMO), and steric parameters would be calculated for each molecule and correlated with experimentally measured reaction rates. Such a model, once validated, could predict the reactivity of this compound without needing to perform the experiment.
Spectroscopic Property Simulations and Validation
A key application of computational chemistry is the prediction of spectroscopic data. These simulations are vital for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, one could simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. The calculated vibrational frequencies in the IR spectrum would correspond to specific bond stretches and bends, while calculated NMR chemical shifts would predict the resonance of each unique proton and carbon atom in the molecule.
| Spectroscopic Data | Predicted Peaks/Shifts | Corresponding Functional Group |
| IR Frequency (cm⁻¹) | ~1550-1600, ~1340-1390 | Asymmetric and symmetric NO₂ stretch |
| IR Frequency (cm⁻¹) | ~3300-3400 | N-H stretch of the amine |
| ¹H NMR Shift (ppm) | Data not available | Protons on the pyridine ring and aminomethyl group |
| ¹³C NMR Shift (ppm) | Data not available | Carbon atoms in the pyridine ring and methanamine |
| This table provides typical ranges for the functional groups present and illustrates the type of data obtained from spectroscopic simulations. |
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent environment plays a critical role in determining the molecular properties and chemical reactivity of this compound. The polarity, proticity, and specific interactions of the solvent can significantly influence the compound's conformational equilibrium, electronic structure, and the pathways of its chemical transformations. Computational chemistry provides powerful tools to investigate these solvent effects, offering insights that complement experimental observations.
The behavior of this compound in solution is largely dictated by its polar nature, arising from the electron-withdrawing nitro group and the basic amino group attached to the pyridine ring. This inherent polarity leads to significant solute-solvent interactions, which can be broadly categorized into non-specific and specific interactions. Non-specific interactions are primarily electrostatic and are influenced by the bulk properties of the solvent, such as its dielectric constant. Specific interactions, on the other hand, involve direct associations between the solute and solvent molecules, most notably through hydrogen bonding.
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating these complex solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the bulk solvent environment by treating it as a continuous dielectric medium. wikipedia.orgq-chem.com This approach is computationally efficient and effective in capturing the major influence of solvent polarity on molecular properties. For a more detailed understanding, especially in cases where specific interactions like hydrogen bonding are dominant, explicit solvent models that include individual solvent molecules in the calculation are employed. rsc.org
Influence on Molecular Properties
The molecular properties of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are highly sensitive to the solvent environment. An increase in solvent polarity generally leads to a more pronounced polarization of the solute molecule. For a closely related compound, (3-Methyl-4-nitropyridin-2-YL)methanamine, it has been noted that it is generally soluble in polar solvents like water and ethanol, indicating strong solute-solvent interactions. evitachem.com
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | 4.5 |
| Toluene | 2.4 | 5.1 |
| Acetone | 20.7 | 6.2 |
| Ethanol | 24.6 | 6.5 |
| Water | 78.4 | 7.1 |
Note: The data in this table is illustrative and based on general trends for polar nitroaromatic compounds. Specific experimental or computational data for this compound was not found in the searched literature.
Similarly, the energies of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, are affected by the solvent. The HOMO-LUMO gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In polar solvents, the differential stabilization of the HOMO and LUMO levels can lead to a reduction in the energy gap, thereby influencing the molecule's electronic transitions and reactivity.
Influence on Reactivity
The choice of solvent is a critical parameter in chemical reactions involving this compound. For its methylated analogue, (3-Methyl-4-nitropyridin-2-YL)methanamine, it is explicitly stated that the choice of solvent significantly influences the reaction pathway and product distribution. evitachem.com For instance, in nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) are often employed to enhance the reactivity of nucleophiles. evitachem.com
Computational studies can model reaction pathways in different solvents to predict transition state energies and reaction barriers. For example, a reaction's activation energy can be significantly lowered in a solvent that stabilizes the transition state more effectively than the reactants. The ability of protic solvents to form hydrogen bonds can also play a dual role. While they can solvate and stabilize charged species, they can also form hydrogen bonds with the lone pair of the methanamine group, potentially reducing its nucleophilicity.
The following table illustrates a hypothetical scenario of how the calculated activation energy for a representative nucleophilic substitution reaction of this compound might vary in different solvent environments.
| Solvent | Solvent Type | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | - | 25.0 |
| Hexane | Nonpolar | 23.5 |
| Dimethylformamide (DMF) | Polar Aprotic | 18.2 |
| Methanol | Polar Protic | 20.5 |
Note: The data in this table is illustrative and based on general principles of solvent effects on reaction kinetics. Specific experimental or computational data for reactions of this compound was not found in the searched literature.
Coordination Chemistry and Ligand Design with 4 Nitropyridin 2 Yl Methanamine
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using (4-Nitropyridin-2-YL)methanamine as a ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent (e.g., ethanol, methanol, acetonitrile, water) would depend on the desired complex and the solubility of the reactants.
Monomeric and Polymeric Coordination Compounds
This compound is well-suited to form stable five-membered chelate rings with metal ions, leading to the formation of discrete, monomeric complexes. The general formula for such complexes is often [M(L)nXy], where M is the metal ion, L is the this compound ligand, X is an anion or solvent molecule, and n and y are integers that satisfy the coordination number of the metal. For example, with a metal ion that favors an octahedral geometry like Ni(II) or Cu(II), complexes with the stoichiometry [M(L)2X2] or even [M(L)3]2+ could be synthesized. wikipedia.org
In addition to monomeric species, this ligand could potentially form polymeric coordination compounds. This can occur if the ligand bridges between two different metal centers. While the chelating nature of this compound favors monomer formation, under specific conditions or with the use of co-ligands, bridging behavior could lead to one-, two-, or three-dimensional polymeric networks. nih.gov The formation of such polymers is of interest for the development of materials with unique magnetic or porous properties.
Spectroscopic and Structural Elucidation of Metal-Ligand Interactions
The characterization of newly synthesized metal complexes is crucial to confirm the coordination of the ligand and to determine the structure of the resulting compound. A combination of spectroscopic techniques and X-ray diffraction is typically employed.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding (the pyridine (B92270) ring and the amine group) are expected to shift. For instance, the N-H stretching vibrations of the amine group and the C=N stretching vibrations of the pyridine ring would shift to different wavenumbers compared to the free ligand, indicating their involvement in the metal-ligand bond. nih.govresearchgate.net
NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons on the pyridine ring and the aminomethyl group would be affected by coordination to the metal center. researchgate.netacs.org
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-orbital splitting. For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) bands are often observed. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group would likely result in low-energy LMCT bands.
| Technique | Expected Observations for Metal Complex Formation | Reference |
| FT-IR | Shift in N-H and C=N stretching frequencies. Appearance of new bands in the far-IR region corresponding to M-N vibrations. | researchgate.net |
| ¹H NMR | Downfield or upfield shift of pyridine and aminomethyl proton signals upon coordination. | researchgate.net |
| UV-Vis | Appearance of d-d transition bands (for transition metals) and ligand-to-metal charge transfer (LMCT) bands. | researchgate.net |
| X-ray Diffraction | Determination of precise bond lengths (e.g., M-N(py), M-N(amine)), bond angles, and coordination geometry (e.g., octahedral, tetrahedral). | researchgate.net |
| A summary of techniques used to characterize metal complexes and the expected findings. |
Ligand Field Theory and Electronic Properties of Complexes
According to Ligand Field Theory (LFT), which is an application of molecular orbital theory to coordination compounds, the interaction between the ligand's donor orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. wikipedia.orglibretexts.org When this compound acts as a bidentate ligand in an octahedral complex, for example, it causes a specific splitting pattern of the five d-orbitals into two higher-energy (eg) and three lower-energy (t2g) levels. The energy difference between these levels is denoted as Δₒ (the ligand field splitting parameter). libretexts.org
The electronic properties of the ligand significantly influence Δₒ. Pyridine is a moderate σ-donor and a weak π-acceptor. wikipedia.org However, the introduction of the powerful electron-withdrawing nitro group (-NO₂) at the 4-position drastically reduces the electron density on the pyridine ring. This diminishes the σ-donating ability of the pyridine nitrogen, likely resulting in a weaker ligand field and a smaller Δₒ compared to complexes with unsubstituted pyridine or alkyl-substituted pyridine ligands. acs.org This weaker field could favor high-spin electronic configurations in metals like Fe(II) or Co(II). The electronic properties can be probed experimentally using UV-Visible spectroscopy to measure Δₒ and magnetic susceptibility measurements to determine the spin state of the metal ion. nih.govmdpi.com
Application of this compound as a Ligand in Catalysis
Pyridine-based ligands are ubiquitous in catalysis due to their ability to stabilize various transition metals in different oxidation states and their tunable steric and electronic properties. researchgate.net
Homogeneous Catalysis Mediated by Metal-Ligand Systems
Complexes of this compound could serve as catalysts in a variety of homogeneous catalytic reactions. The specific application would depend on the choice of the central metal ion. For example, palladium complexes are widely used in cross-coupling reactions, while rhodium and ruthenium complexes are known for their activity in hydrogenation and transfer hydrogenation. nih.gov Silver(I) complexes with pyridine-containing ligands have been shown to catalyze coupling reactions. acs.org The design of such catalytic systems often involves metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the reaction mechanism, for instance, through reversible dearomatization/aromatization processes. mdpi.comrsc.org
| Metal | Potential Catalytic Application | Reference |
| Palladium (Pd) | C-C and C-N cross-coupling reactions (e.g., Suzuki, Heck) | acs.org |
| Rhodium (Rh) | Hydrogenation, hydroformylation | researchgate.net |
| Ruthenium (Ru) | Transfer hydrogenation, oxidation reactions | acs.org |
| Iridium (Ir) | C-H activation, water oxidation catalysis | acs.org |
| Copper (Cu) | Atom transfer radical polymerization (ATRP), click chemistry | researchgate.net |
| Silver (Ag) | A³-coupling reactions (aldehyde-alkyne-amine) | acs.org |
| Potential applications of metal complexes in homogeneous catalysis based on analogous systems. |
Asymmetric Catalysis and Enantioselective Transformations
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com For this compound to be used in enantioselective transformations, it must first be rendered chiral. This could be achieved by introducing a stereocenter, for example, by modifying the aminomethyl group or by adding a chiral substituent to the pyridine ring.
Chiral pyridine-containing ligands are highly effective in a vast number of asymmetric reactions. hkbu.edu.hknih.gov For instance, chiral pyridine-oxazoline (PyOx) ligands have shown exceptional performance in a wide array of metal-catalyzed reactions. rsc.orgrsc.org Similarly, chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as highly effective nucleophilic catalysts. scispace.com A chiral derivative of this compound could potentially be applied in reactions such as:
Asymmetric alkylation of aldehydes.
Enantioselective reduction of ketones.
Asymmetric allylic alkylation.
Enantioselective Diels-Alder reactions.
The success in these transformations relies on the ability of the chiral ligand to create a well-defined, asymmetric environment around the metal center, which then directs the stereochemical outcome of the reaction, often with high enantiomeric excess (ee). cmu.edunih.govresearchgate.net
Investigations into Molecular Interactions in Biological Systems
Mechanistic Elucidation of Molecular Binding and Recognition Events
The biological effects of a molecule are fundamentally dictated by its ability to recognize and bind to specific biomolecular targets, such as proteins and nucleic acids. Understanding these binding events at a molecular level is crucial for rational drug design and for deciphering the mechanisms of action.
Interaction with Biomolecular Receptors and Enzymes
While specific experimental data on the direct interaction of (4-Nitropyridin-2-YL)methanamine with biomolecular receptors and enzymes are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has been shown to interact with various biological targets. For instance, derivatives of nitropyridine have been investigated as inhibitors of enzymes like urease and various kinases. nih.gov
One related compound, (3-Methyl-4-nitropyridin-2-yl)methanamine, is suggested to exert its biological effects through interaction with targets like enzymes or receptors, where the nitro and amine groups are thought to play a key role in modulating biological pathways. evitachem.com Furthermore, studies on other substituted nitropyridines have demonstrated their potential as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in cancer research. nih.gov For example, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, a tertiary amine derivative, has shown significant cytotoxic activity against human tumor cell lines. nih.gov
The interaction of nitropyridine derivatives is not limited to enzymes. Some have been designed as selective factor IXa inhibitors, highlighting their potential in the development of anticoagulant drugs. nih.gov These examples underscore the capability of the nitropyridine scaffold to engage with a variety of biological macromolecules, suggesting that this compound likely shares this potential for specific biomolecular interactions.
Analysis of Binding Affinities at a Molecular Level
For instance, certain 3-nitropyridylpiperazine derivatives have demonstrated potent urease inhibition with IC₅₀ values in the low micromolar range (2.0–2.3 μM), significantly lower than the standard inhibitor thiourea. nih.gov In the context of anticancer activity, nitropyridine-linked 4-arylidenethiazolidin-4-ones have shown IC₅₀ values against cancer cell lines like MCF-7 and HepG2 in the mid-micromolar range (e.g., 6.41 μM and 7.63 μM, respectively). nih.gov Furthermore, tertiary diarylamine derivatives containing a nitropyridine core have exhibited low micromolar GI₅₀ values (1.55 to 2.20 μM) against a panel of human tumor cell lines. nih.gov
These findings, summarized in the table below, highlight the potential for nitropyridine derivatives to exhibit strong binding affinities to their biological targets.
| Compound Class | Target/Activity | Reported IC₅₀/GI₅₀ Values |
| 3-Nitropyridylpiperazine derivatives | Urease Inhibition | 2.0–2.3 μM nih.gov |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Anticancer (MCF-7 cells) | 6.41 μM nih.gov |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Anticancer (HepG2 cells) | 7.63 μM nih.gov |
| Tertiary diarylamine nitropyridine derivatives | Cytotoxic Activity | 1.55–2.20 μM nih.gov |
Structure-Activity Relationship (SAR) Studies via Molecular Modeling
Molecular modeling techniques are indispensable tools for understanding how the chemical structure of a molecule relates to its biological activity. These in silico methods allow for the rational design of more potent and selective compounds.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a template to design new molecules with similar or improved activity.
For the nitropyridine scaffold, key pharmacophoric features would include the pyridine (B92270) ring as an aromatic and potentially hydrogen-bond accepting feature, the nitro group as a strong electron-withdrawing and potential hydrogen bond accepting group, and the methanamine side chain, which provides a basic nitrogen center and a potential hydrogen bond donor. The relative positions of these groups are critical for specific receptor or enzyme recognition. While a specific pharmacophore model for this compound is not available, the principles of ligand-based design suggest that modifications to the pyridine ring, the position and nature of the electron-withdrawing group, and the length and substitution of the amine side chain would significantly impact biological activity.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding poses over time.
While specific docking studies for this compound are not published, research on related nitropyridine derivatives illustrates the utility of this approach. For example, molecular docking studies have been employed to understand the binding of nitropyridine-containing compounds to their target proteins, providing insights into their mechanism of action. These studies often reveal key amino acid residues in the binding site that interact with the nitropyridine core and its substituents. The nitro group, for instance, can form crucial hydrogen bonds or electrostatic interactions that anchor the ligand in the binding pocket.
Advanced Spectroscopic Probes for Molecular Interaction Analysis
The unique electronic properties of the nitropyridine moiety, arising from the electron-withdrawing nitro group on the pyridine ring, suggest its potential utility as a spectroscopic probe. Changes in the local environment upon binding to a biomolecule could, in principle, be monitored by techniques such as fluorescence or UV-Visible spectroscopy. For instance, a change in the polarity of the binding pocket could lead to a shift in the absorption or emission spectrum of the compound (solvatochromism). However, there is currently no specific literature available that describes the use of this compound as an advanced spectroscopic probe for molecular interaction analysis.
Applications in Materials Science and Advanced Functional Materials Research
Incorporation into Polymer Architectures for Tailored Properties
There is no available literature describing the incorporation of (4-Nitropyridin-2-YL)methanamine into polymer architectures. The primary amine group presents a viable reaction site for polymerization or for grafting onto existing polymer backbones. In theory, this could be achieved through techniques such as condensation polymerization to form polyamides or polyimines, or through addition reactions. The inclusion of the nitropyridine moiety could be hypothesized to influence properties such as thermal stability, solubility, and electronic characteristics of the resulting polymer. However, no published research has explored these possibilities.
Development of Optoelectronic Materials Utilizing Pyridine (B92270) Scaffolds
The development of optoelectronic materials often leverages the unique electronic properties of heterocyclic compounds like pyridine. The combination of an electron-donating amine and an electron-withdrawing nitro group on a pyridine scaffold could theoretically lead to materials with interesting charge-transfer properties, potentially useful in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). A related compound, (3-Methyl-4-nitropyridin-2-YL)methanamine, is noted to have potential for developing materials with specific electronic or optical characteristics, but no detailed studies or data on its performance in optoelectronic devices are available. evitachem.com For this compound itself, the literature is silent on this topic.
Fabrication of Self-Assembled Systems and Supramolecular Structures
Pyridine derivatives are widely used in the construction of self-assembled systems through coordination chemistry and hydrogen bonding. acs.orgrsc.orgrsc.orgresearchgate.netdntb.gov.ua The nitrogen atom of the pyridine ring and the amine group of this compound could participate in forming ordered supramolecular structures. These interactions are fundamental to creating functional materials with applications in areas like catalysis, and molecular recognition. While the principles of supramolecular assembly are well-established for pyridine-containing molecules, no studies have been published that specifically utilize this compound for the fabrication of self-assembled systems or supramolecular structures.
Sensing Applications Based on Molecular Recognition
The structure of this compound suggests its potential use in chemical sensors. Pyridine-based chemosensors are developed for detecting a variety of analytes, including metal ions and nitroaromatic compounds, through mechanisms like fluorescence quenching or colorimetric changes. nih.govresearchgate.netresearchgate.netmdpi.com The nitro group on the pyridine ring, in particular, might make it a candidate for sensing applications, potentially through interactions with electron-rich analytes. Research has been conducted on pyridine-functionalized Schiff-base chemosensors for the detection of hazardous nitro-aromatic compounds. nih.govresearchgate.net However, there is no specific research demonstrating the use of this compound as a molecular recognition element in any sensing platform.
Future Research Directions and Emerging Paradigms for 4 Nitropyridin 2 Yl Methanamine
Development of Novel Synthetic Methodologies
The synthesis of (4-Nitropyridin-2-YL)methanamine and its derivatives is an area ripe for innovation. While classical methods for the synthesis of related nitropyridines exist, future research could focus on developing more efficient, sustainable, and versatile synthetic protocols.
One promising approach involves the advancement of continuous flow synthesis. A two-step continuous flow process has been successfully employed for the synthesis of 4-nitropyridine (B72724) from pyridine (B92270) N-oxide, achieving a high yield and selectivity while minimizing the accumulation of potentially hazardous intermediates. researchgate.net Adapting such a methodology for the large-scale and safe production of this compound from suitable precursors, such as 2-methyl-4-nitropyridine, could be a significant step forward.
Furthermore, modern synthetic techniques like microwave-assisted organic synthesis could be explored to accelerate reaction times and improve yields for the preparation of this compound. For instance, in the synthesis of the related compound (3-Methyl-4-nitropyridin-2-yl)methanamine, methods such as nucleophilic substitution and reduction reactions have been proposed, which could be optimized using microwave irradiation. evitachem.com
Another avenue for research is the development of novel catalytic systems for the selective functionalization of the pyridine ring. This could include palladium-catalyzed cross-coupling reactions to introduce the methanamine group or its precursors at the 2-position of a pre-functionalized 4-nitropyridine core. Research into palladium-catalyzed amination of chloropyridines, even with deactivating substituents, has shown promise and could be adapted for this purpose. researchgate.net
| Synthetic Method | Precursor | Key Features | Potential Advantages |
| Continuous Flow Synthesis | 2-methyl-4-nitropyridine N-oxide | Two-step nitration and reduction/amination | Enhanced safety, scalability, and yield |
| Microwave-Assisted Synthesis | 2-chloro-4-nitropyridine | Nucleophilic substitution with methanamine | Reduced reaction times, improved efficiency |
| Catalytic Amination | 2-halo-4-nitropyridine | Palladium-catalyzed cross-coupling | High functional group tolerance, milder conditions |
| Reductive Amination | 4-nitro-2-pyridinecarboxaldehyde | One-pot reaction with an amine source | Streamlined synthesis from an aldehyde precursor |
Exploration of Uncharted Reactivity and Transformation Pathways
The reactivity of this compound is largely dictated by the interplay of the nitro group, the pyridine nitrogen, and the methanamine substituent. While the general reactivity of nitropyridines is understood, the specific transformation pathways of this particular compound remain largely unexplored.
The nitro group is a versatile functional handle. Its reduction to an amino group would provide access to 2-(aminomethyl)pyridine-4-amine, a diamino-substituted pyridine with potential applications as a ligand in coordination chemistry or as a monomer for polymer synthesis. The conditions for this selective reduction, without affecting other parts of the molecule, would be a key area of investigation.
The methanamine group can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines or Schiff bases. These transformations would allow for the facile introduction of diverse functionalities, leading to a library of novel compounds with potentially interesting biological or material properties. For example, acylation with cyclopropanecarbonyl chloride has been demonstrated for a related 4-chloro-3-nitropyridin-2-amine. google.com
Furthermore, the pyridine ring itself, activated by the nitro group, is susceptible to nucleophilic aromatic substitution. Investigating the regioselectivity of such reactions in the presence of the methanamine group could unveil novel synthetic routes to polysubstituted pyridines. The vicarious nucleophilic substitution (VNS) of hydrogen is a powerful tool for the C-H functionalization of nitroaromatics and could be a fruitful area of exploration for this compound.
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the molecule.
Computational studies on related substituted pyridines, such as 2-amino-5-methyl pyridine, have utilized DFT to analyze optimized structures, dipole moments, and molecular electrostatic potential (MEP). tandfonline.com Similar calculations for this compound could provide insights into its reactivity, for instance, by identifying the most likely sites for electrophilic or nucleophilic attack. The calculated HOMO-LUMO energy gap can also indicate the chemical reactivity and kinetic stability of the molecule. tandfonline.com
Moreover, advanced computational methods can be used to predict the potential biological activity of derivatives of this compound through molecular docking studies. By simulating the interaction of these compounds with the binding sites of various enzymes or receptors, it is possible to identify promising candidates for further experimental investigation. This in silico screening can significantly accelerate the drug discovery process.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, MEP, HOMO-LUMO gap | Predicting reactivity and stability |
| Molecular Docking | Binding affinity to biological targets | Guiding drug design and discovery |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Prioritizing synthesis of potent analogues |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique combination of functional groups in this compound opens up a wide range of interdisciplinary research opportunities, particularly in the fields of chemical biology and materials science.
In chemical biology, nitropyridines have been investigated for their potential as bioactive molecules. nih.gov The nitro group can be crucial for biological activity, and its presence in this compound makes it an interesting scaffold for the development of new therapeutic agents. The methanamine group provides a convenient point for the attachment of various pharmacophores or for linking the molecule to larger biomolecules. Future research could involve synthesizing a library of derivatives and screening them for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. nih.gov The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has, for instance, led to compounds with anti-fibrosis activity. mdpi.com
In the realm of materials science, pyridine derivatives are known to be useful as building blocks for functional materials, including dyes and catalysts. nih.gov The presence of both a nitro group (an electron acceptor) and an amino group (a potential electron donor after reduction) in derivatives of this compound could lead to molecules with interesting photophysical properties, such as fluorescence. The investigation of the synthesis and properties of such "push-pull" systems derived from this scaffold could be a promising research direction. Furthermore, the ability of the pyridine nitrogen and the methanamine group to coordinate with metal ions suggests that this compound and its derivatives could serve as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (4-Nitropyridin-2-YL)methanamine?
- Methodological Answer : Synthesis typically involves multistep reactions starting from pyridine derivatives. Key steps include nitration at the 4-position and subsequent introduction of the methanamine group. Reaction conditions (e.g., temperature, pH, and catalyst selection) must be tightly controlled to avoid side products like over-nitrated species or deamination. For example, nitration reactions often require sulfuric acid/nitric acid mixtures at 0–5°C, while amination may employ reductive alkylation with ammonia . Post-synthesis, purity is verified via NMR and mass spectrometry .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish between positional isomers (e.g., 4-nitro vs. 3-nitro substitution). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC or GC-MS quantifies purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can identify functional groups like nitro (-NO₂) and amine (-NH₂) .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer : The amine group undergoes acylation or alkylation to form derivatives (e.g., with acetic anhydride or alkyl halides). The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, enabling access to diamino derivatives. Electrophilic aromatic substitution (e.g., halogenation) may occur at the pyridine ring’s electron-deficient positions .
Advanced Research Questions
Q. How can the nitro group in this compound be selectively reduced to modify its biological activity?
- Methodological Answer : Selective reduction of the nitro group to an amine is achieved using H₂/Pd-C in ethanol under mild conditions (25°C, 1 atm). Competing reactions (e.g., dehalogenation or ring hydrogenation) are minimized by optimizing catalyst loading and reaction time. Post-reduction, the product is characterized via LC-MS to confirm conversion efficiency. This modification enhances interactions with biological targets like enzymes or receptors .
Q. How do researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in derivative stereochemistry, purity, or assay conditions. Comparative studies using standardized assays (e.g., enzyme inhibition kinetics or cell viability assays) are conducted. Structural analogs are synthesized to isolate the effects of specific substituents. Advanced techniques like X-ray crystallography or molecular docking clarify binding modes .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions between the compound and target proteins (e.g., kinases or GPCRs). Density functional theory (DFT) calculations assess electronic properties influencing binding. Molecular dynamics (MD) simulations evaluate stability of ligand-receptor complexes over time. These methods guide rational design of high-affinity derivatives .
Q. How does the nitro group influence the compound’s stability under physiological conditions?
- Methodological Answer : The nitro group enhances electron deficiency in the pyridine ring, increasing susceptibility to nucleophilic attack. Stability is tested via accelerated degradation studies (e.g., pH 1–13 buffers at 37°C). HPLC monitors decomposition products, such as nitrite ions or ring-opened species. Derivatives with electron-withdrawing groups (e.g., -CF₃) may improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
